molecular formula C7H4BrF2N3 B1378340 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1428532-79-9

6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1378340
CAS RN: 1428532-79-9
M. Wt: 248.03 g/mol
InChI Key: QYLYGCWLDHOLAH-UHFFFAOYSA-N
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Description

“6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H4BrF2N3 . It is used in various chemical reactions and has specific physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is represented by the InChI code: InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7 (6 (9)10)13 (5)3-4/h1-3,6H . The compound has a molecular weight of 248.03 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.95±0.1 g/cm3 and a pKa of 0.29±0.50 . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Potential for Drug Development

The molecular structure of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine offers a promising scaffold for the development of new pharmaceuticals. Its halogenated and heterocyclic features make it a valuable intermediate in synthesizing compounds with potential biological activity. Researchers can leverage its reactivity to introduce various substituents, tailoring the molecule for specific therapeutic targets .

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis. Its triazolopyridine core is a key structural motif in many natural products and synthetic compounds. The presence of bromine allows for further functionalization through cross-coupling reactions, which can lead to the creation of complex molecules for further study and application .

Material Science: Precursor for Advanced Materials

In material science, 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be used to synthesize novel materials with unique properties. Its incorporation into polymers or small molecules could result in materials with enhanced stability, fluorescence, or electronic properties, useful in various technologies .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, this compound can be employed as a reference standard in analytical chemistry. It can aid in the calibration of analytical instruments and serve as a standard for method development, ensuring accuracy and precision in chemical analysis .

Agricultural Chemistry: Synthesis of Agrochemicals

The triazolopyridine moiety is present in several agrochemicals. As such, 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be a precursor in synthesizing new pesticides or herbicides. Its modification could lead to products that are more effective, selective, and environmentally friendly .

Chemical Education: Teaching Synthesis and Reactivity

This compound is an excellent example to teach advanced synthesis and reactivity in chemical education. It can demonstrate various organic reactions, such as nucleophilic substitution and palladium-catalyzed coupling, providing a practical context for theoretical knowledge .

Environmental Science: Study of Halogenated Pollutants

Environmental scientists can study 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine as a model compound for understanding the behavior of halogenated pollutants. Research can focus on its degradation pathways, persistence in the environment, and potential impact on ecosystems .

Computational Chemistry: Molecular Modeling

In computational chemistry, this compound’s structure can be used for molecular modeling studies. Its electronic and steric properties can be analyzed to predict reactivity patterns, interaction with biological targets, or material properties, contributing to the in silico design of new compounds .

Mechanism of Action

The mechanism of action of “6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is not specified in the search results. The compound’s mechanism of action would depend on its application, which is not provided in the available resources .

Safety and Hazards

The compound is classified under hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYGCWLDHOLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193483
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

1428532-79-9
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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